molecular formula C7H10F3NO2 B12108062 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid

Cat. No.: B12108062
M. Wt: 197.15 g/mol
InChI Key: LBWZLISWOUXVLY-NSCUHMNNSA-N
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Description

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid is a synthetic organic compound with the molecular formula C7H10F3NO2 It is characterized by the presence of a trifluoroethyl group attached to an amino butenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable butenoic acid derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by acidification to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to its effects on biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various research and industrial applications .

Biological Activity

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid is a synthetic organic compound with the molecular formula C7_7H10_{10}F3_3NO2_2. Its unique structure, characterized by a trifluoroethyl group attached to an amino butenoic acid framework, enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and pharmacological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group is believed to enhance binding affinity and specificity due to its electron-withdrawing properties. This characteristic allows the compound to effectively inhibit certain enzymes or modulate receptor activity.

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes involved in metabolic pathways. For example, studies suggest that it could act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The calculated binding affinities of related compounds to COX enzymes show promising results:

CompoundAffinity (kcal/mol) to COX-1Affinity (kcal/mol) to COX-2
Diclofenac-8.5-
Celecoxib--12.2
This compoundTBDTBD

Further investigations are required to quantify the precise affinities of this compound towards COX enzymes.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound. These studies focus on its anti-inflammatory properties and potential neuroprotective effects.

Case Study: Anti-inflammatory Activity

In a study examining various derivatives for anti-inflammatory effects, compounds structurally related to this compound demonstrated significant inhibition of paw edema in carrageenan-induced models. The compound's ability to reduce pro-inflammatory cytokines was also noted.

Neuroprotective Potential

The compound has shown promise in neuroprotective research. Its unique structural features may allow it to cross the blood-brain barrier effectively. Preliminary studies suggest that it can modulate neurotransmitter systems and reduce neuroinflammation.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-aminobut-2-enoic acid with 2,2,2-trifluoroethanol under basic conditions. The following steps outline the general synthetic route:

  • N-Methylation : The amino group is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as triethylamine.
  • Trifluoroethylation : The resulting N-methylated compound is reacted with trifluoroethanol under acidic conditions.
  • Hydrochloride Formation : The final step involves adding hydrochloric acid to form the hydrochloride salt.

Applications and Future Directions

The unique properties of this compound open avenues for various applications:

  • Medicinal Chemistry : As a potential anti-inflammatory and neuroprotective agent.
    • Ongoing research aims to elucidate its interactions with biological targets further.
  • Material Science : Modifying surface properties of polymers due to its hydrophobic characteristics.
  • Pharmacology : Investigating its role in drug design as a bioisosteric replacement for existing compounds.

Properties

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

(E)-4-[methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid

InChI

InChI=1S/C7H10F3NO2/c1-11(5-7(8,9)10)4-2-3-6(12)13/h2-3H,4-5H2,1H3,(H,12,13)/b3-2+

InChI Key

LBWZLISWOUXVLY-NSCUHMNNSA-N

Isomeric SMILES

CN(C/C=C/C(=O)O)CC(F)(F)F

Canonical SMILES

CN(CC=CC(=O)O)CC(F)(F)F

Origin of Product

United States

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